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molecular formula C8H10Cl3NO B8682031 Cyclohex-2-en-1-yl 2,2,2-trichloroethanimidate CAS No. 51479-76-6

Cyclohex-2-en-1-yl 2,2,2-trichloroethanimidate

Cat. No. B8682031
M. Wt: 242.5 g/mol
InChI Key: QHKIFWRELFFYID-UHFFFAOYSA-N
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Patent
US08889719B2

Procedure details

To a solution of 2-cylohexen-1-ol (16) (18 g, 0.183 mol) in dry dichloromethane (275 ml) DBU (41.88 g, 0.275 mol) was added and the mixture was cooled to −20° C. To this solution, trichloroacetonitrile (47.66 g, 0.330 mol) was added dropwise. The reaction was stirred for 3 h at −20° C. and quenched with aqueous ammonium chloride solution. The organic phase was separated and dried over potassium carbonate. The solvent was removed under vacuum to yield the intermediate cyclohex-2-en-1-yl 2,2,2-trichloroethanimidoate. This was dissolved in toluene (100 ml) and treated with potassium carbonate (30 g). The mixture was refluxed for 12 h. After cooling the mixture was filtered through Celite and the filtrate was evaporated to afford 9 g (20%) of (22) as a solid. LC/MS: Mass found (m/z, MS, 242.9) Method: A—0.1% HCOOH, B—ACN (70%), Flow-0.8 ml/min Column: GENESIS C18 50X4.6 mm 3 U, Rt (min): 1.645: 1H NMR (CDCl3, 400 MHz) δ 1.64-1.74 (3H, m), 1.96-2.12 (3H, m), 4.46-4.47 (1H, m), 5.64-5.67 (1H, m), 5.97-5.6.01 (1H, m), 6.59 (1H, bs).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
47.66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.ClCCl.[Cl:11][C:12]([Cl:16])([Cl:15])[C:13]#[N:14]>>[Cl:11][C:12]([Cl:16])([Cl:15])[C:13](=[NH:14])[O:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C1(C=CCCC1)O
Name
Quantity
275 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
47.66 g
Type
reactant
Smiles
ClC(C#N)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with aqueous ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC(C(OC1C=CCCC1)=N)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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